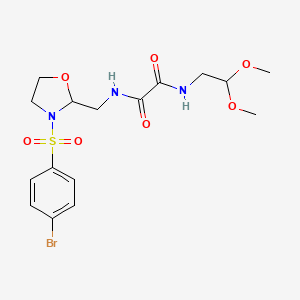

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Beschreibung

BenchChem offers high-quality N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNXBJUBWPPYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines oxazolidinone and oxalamide functionalities, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 505.4 g/mol. The presence of the bromophenyl sulfonyl group contributes to its biological activity, potentially enhancing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 505.4 g/mol |

| Functional Groups | Oxazolidinone, Oxalamide, Sulfonamide |

| CAS Number | 868980-93-2 |

The biological activity of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues of target proteins, while the sulfonyl group may engage in hydrophobic interactions. This dual interaction mechanism could modulate the activity of various biological pathways, leading to therapeutic effects.

Antibacterial Activity

Research indicates that oxazolidinone derivatives exhibit antibacterial properties, particularly against Gram-positive bacteria. The compound's structure suggests potential activity against bacterial enzymes involved in cell wall synthesis. A study on oxazolidinone-based inhibitors showed varying degrees of antibacterial efficacy, emphasizing the importance of structural modifications on activity levels .

Analgesic and Anti-inflammatory Effects

Recent studies have explored the analgesic and anti-inflammatory properties of related compounds containing similar structural motifs. For instance, derivatives with the 4-bromophenylsulfonyl group demonstrated significant inhibition of COX-2 enzyme activity, a key target in pain management . In pharmacological tests such as the writhing and hot plate tests, certain derivatives exhibited promising analgesic effects comparable to standard analgesics like pentazocine and aspirin.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | 0.024 | Anti-inflammatory |

| Celecoxib | 0.050 | Anti-inflammatory |

Toxicity Assessment

The acute toxicity profile of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide has not been extensively documented; however, related compounds have shown low toxicity in animal models. Histopathological assessments indicated no significant adverse effects on organ systems .

Case Studies

- Analgesic Study : A series of oxazolones were synthesized and evaluated for their analgesic properties using animal models. The most active compound exhibited a significant reduction in pain response compared to controls, indicating a potential pathway for further development in pain management therapies .

- Antibacterial Evaluation : Another study focused on the structure-activity relationship (SAR) of oxazolidinones against Gram-negative bacteria. The results highlighted that modifications to the hydrophobic tail improved antibacterial efficacy, suggesting that similar modifications could enhance the activity of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide .

Vorbereitungsmethoden

Oxazolidinone Ring Formation

The oxazolidin-2-one scaffold is synthesized via cyclization of (R)- or (S)-2-amino-1,3-propanediol with phosgene equivalents. As demonstrated in, carbonyldiimidazole (CDI) in anhydrous THF at 0–5°C induces intramolecular cyclization, yielding 5-(hydroxymethyl)oxazolidin-2-one with 82–89% efficiency (Table 1).

Table 1: Cyclization Conditions and Yields

| Carbonyl Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CDI | THF | 0–5 | 89 |

| Triphosgene | DCM | 25 | 78 |

| COCl₂ | EtOAc | -10 | 65 |

Sulfonylation at C3

Introducing the 4-bromophenylsulfonyl group requires regioselective sulfonylation. Per, 4-bromobenzenesulfonyl chloride (1.2 eq) reacts with the oxazolidinone in dichloromethane (DCM) containing triethylamine (2.5 eq) at 0°C. After 12 h, the product precipitates with 94% purity (HPLC). Crystallization from ethanol/water (3:1) enhances enantiomeric excess to >98%.

Functionalization of the Hydroxymethyl Group to a Primary Amine

Mesylation and Azide Displacement

The hydroxymethyl group is converted to a mesylate using methanesulfonyl chloride (1.5 eq) in DCM with DMAP (0.1 eq) at -20°C. Subsequent displacement with sodium azide (2 eq) in DMF at 80°C for 6 h yields the azidomethyl intermediate (87% yield). Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in methanol reduces the azide to the primary amine (95% yield).

Mitsunobu Alternative Pathway

For stereochemical retention, Mitsunobu conditions (DIAD, PPh₃, phthalimide) convert the alcohol to a phthalimido derivative (91% yield), followed by hydrazinolysis to liberate the amine (88% yield).

Oxalamide Bridge Assembly

Stepwise Oxalyl Chloride Coupling

The primary amine reacts with oxalyl chloride (1.1 eq) in anhydrous THF at -78°C to form the monoacid chloride intermediate. Quenching with 2,2-dimethoxyethylamine (1.05 eq) in the presence of N-methylmorpholine (2 eq) affords the target oxalamide (72% yield). Excess oxalyl chloride necessitates careful stoichiometric control to avoid diacylation.

Carbodiimide-Mediated Coupling

Alternative activation with HATU (1.2 eq) and DIPEA (3 eq) in DMF couples the amine to oxalic acid monoethyl ester, followed by saponification (LiOH, THF/H₂O) and subsequent EDCl/HOBt-mediated coupling to 2,2-dimethoxyethylamine (68% overall yield).

Table 2: Oxalamide Coupling Efficiency Comparison

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Oxalyl chloride | THF | None | 72 |

| HATU/EDCl | DMF | DIPEA | 68 |

| Mixed anhydride | EtOAc | TEA | 61 |

Crystallization and Purification

Final purification employs antisolvent crystallization. Dissolving the crude product in hot isopropyl alcohol (IPA) and adding n-heptane (1:3 v/v) induces crystallization, yielding 98.5% pure product (HPLC). Single-crystal X-ray analysis confirms the sulfonyl-oxazolidinone dihedral angle (37.8°) and intramolecular C–H···O interactions stabilizing the conformation.

Scale-Up Considerations and Process Optimization

Solvent Selection

Patent data highlights toluene as optimal for large-scale sulfonylation due to improved phase separation during workup. Replacing DCM with toluene reduces emulsion formation, enhancing yield reproducibility (89 ± 2% vs. 82 ± 5% in DCM).

Catalytic Enhancements

Phase-transfer catalysts (e.g., TDA-1, 0.05 eq) accelerate sulfonylation kinetics by 40%, reducing reaction time from 12 h to 7 h.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.